molecular formula C13H13N3O3 B2638695 methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate CAS No. 338975-52-3

methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate

Cat. No.: B2638695
CAS No.: 338975-52-3
M. Wt: 259.265
InChI Key: UHXMAMFGBDNEKC-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate is a pyrazolone derivative characterized by a 5-oxo-3-phenyl-substituted pyrazol-4-ylidene core linked to a methyl aminoacetate group via a methylene bridge. The pyrazolone ring system is a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and planar geometry, which facilitate interactions with biological targets . The methyl ester moiety enhances solubility and bioavailability compared to carboxylic acid analogs.

Properties

IUPAC Name

methyl 2-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11(17)8-14-7-10-12(15-16-13(10)18)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBPOXOIABGONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=C(NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazol-5(4H)-one with methyl 2-aminoacetate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone derivative, while reduction could produce a dihydropyrazole compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds exhibit promising antimicrobial properties. Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate has been evaluated for its antibacterial and antifungal activities. Studies have shown that similar compounds demonstrate significant inhibition against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that pyrazolone derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the activation of apoptotic pathways, which leads to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have been studied for their catalytic properties and potential applications in materials science .

Case Studies

StudyFocusFindings
Remya et al., 2005Analgesic ActivityDemonstrated that pyrazolone derivatives exhibit significant analgesic effects through modulation of pain pathways .
Sayed et al., 2019Antiproliferative ActivityEvaluated the antiproliferative effects of similar compounds on HepG2 cell lines, finding notable cytotoxicity .
Wu et al., 1993Coordination ChemistryInvestigated the catalytic properties of metal complexes formed with pyrazolone derivatives, highlighting their utility in organic synthesis .

Mechanism of Action

The mechanism by which methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate exerts its effects involves interactions with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazolone-based compounds exhibit structural diversity through substitutions at the 1-, 3-, and 5-positions. Key analogues include:

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Substitutions: 1,5-dimethyl groups on the pyrazolone ring; 4-(methylsulfanyl)phenyl acetamide side chain.

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Substitutions: 1,5-dimethyl groups; 2,4-dichlorophenyl acetamide.
  • Dihedral Angles: The dichlorophenyl and pyrazolone rings form a 48.45° angle, influencing crystal packing and steric interactions .

Methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate Substitutions: 3-ethoxy group replaces the hydrogen atom on the pyrazolone ring. Functional Impact: The ethoxy group may increase electron density on the ring, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Compound Name (Abbreviated) Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Pattern
Target Compound C₁₄H₁₃N₃O₄ 287.27 3-phenyl, 5-oxo, methyl ester Not reported
Dichlorophenyl Acetamide C₁₉H₁₇Cl₂N₃O₂ 398.26 1,5-dimethyl, 2,4-dichlorophenyl R₂²(10) dimers via N–H⋯O bonds
Methylsulfanylphenyl Acetamide C₁₉H₁₉N₃O₂S 353.44 1,5-dimethyl, 4-(methylsulfanyl) Not reported
Ethoxy Pyrazolone Analog C₁₅H₁₅N₃O₅ 317.30 3-ethoxy, 5-oxo, 1-phenyl Not reported

Hydrogen Bonding and Crystal Packing

The dichlorophenyl acetamide analogue forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern consistent with Etter’s graph-set analysis for supramolecular assembly .

Pharmacological Potential

Pyrazolone derivatives are frequently explored for antimicrobial and anti-inflammatory activities. For example, 5-oxo-imidazole analogs synthesized from pyrazolone intermediates exhibit growth inhibitory effects against microbes .

Biological Activity

Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate, also known by its CAS number 338975-52-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 259.26 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show that related pyrazole derivatives can have MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases .
  • Case Study : In vitro studies have demonstrated the compound's effectiveness in modulating inflammatory responses in human cells exposed to inflammatory stimuli .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
  • Cell Signaling Modulation : It appears to modulate cell signaling pathways associated with immune responses and inflammation .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to related pyrazole compounds:

Compound NameMIC (μg/mL)Anti-inflammatory ActivityKey Mechanism
Methyl 2-{[(5-oxo...]}0.22YesEnzyme inhibition
Related Pyrazole A0.25ModerateCell signaling modulation
Related Pyrazole B0.30YesBiofilm disruption

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